molecular formula C8H16BrN B13034628 3-Bromo-1-(tert-butyl)-3-methylazetidine

3-Bromo-1-(tert-butyl)-3-methylazetidine

Cat. No.: B13034628
M. Wt: 206.12 g/mol
InChI Key: OTONXDZLAPCCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(tert-butyl)-3-methylazetidine (CAS 1353650-33-5) is a chemical compound offered for research and development purposes. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles recognized as valuable scaffolds in medicinal chemistry and drug discovery . Azetidine rings are often employed as constrained analogs of natural amino acids and are prevalent in synthetic products that exhibit a wide range of biological activities . The structural motif of the azetidine provides a high level of conformational constraint, which can be crucial for complementary receptor binding and achieving potent biological activity . As a building block, this brominated azetidine is primarily utilized in organic synthesis. The bromo substituent on the azetidine ring makes it a versatile intermediate for further functionalization via various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, or nucleophilic substitution reactions . These transformations allow researchers to introduce the azetidine moiety into more complex molecular architectures, which is a common strategy in the design of novel pharmacophores and ligands . This product is intended for use in laboratory research and further manufacturing of substances for research use. It is not intended for direct human or veterinary use.

Properties

Molecular Formula

C8H16BrN

Molecular Weight

206.12 g/mol

IUPAC Name

3-bromo-1-tert-butyl-3-methylazetidine

InChI

InChI=1S/C8H16BrN/c1-7(2,3)10-5-8(4,9)6-10/h5-6H2,1-4H3

InChI Key

OTONXDZLAPCCGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(tert-butyl)-3-methylazetidine can be achieved through various synthetic routes. One common method involves the bromination of 1-(tert-butyl)-3-methylazetidine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(tert-butyl)-3-methylazetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding azetidine oxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, and low temperatures.

    Oxidation: Potassium permanganate (KMnO4), water, and room temperature.

Major Products Formed

    Substitution: Various substituted azetidines depending on the nucleophile used.

    Reduction: 1-(tert-butyl)-3-methylazetidine.

    Oxidation: Azetidine oxide derivatives.

Scientific Research Applications

3-Bromo-1-(tert-butyl)-3-methylazetidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(tert-butyl)-3-methylazetidine involves its reactivity due to the strained azetidine ring and the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is facilitated by the electron-withdrawing effect of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-1-(tert-butyl)-3-methylazetidine with structurally related azetidine and heterocyclic derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Molecular Weight Reactivity Highlights Applications
This compound Not explicitly listed 1-tert-butyl, 3-methyl, 3-bromo ~220.1 g/mol* Bromine enables cross-coupling; methyl enhances steric hindrance Pharmaceutical intermediates
tert-Butyl 3-bromoazetidine-1-carboxylate 1064194-10-0 1-Boc, 3-bromo 250.1 g/mol Boc protection stabilizes amine; bromine for functionalization Peptide mimetics, drug discovery
3-Bromo-oxetane 39267-79-3 3-bromo (oxetane ring) 136.98 g/mol Smaller ring strain increases electrophilicity Polymer chemistry, cross-linking
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate 253176-93-1 1-Boc, 3-bromomethyl 278.1 g/mol Bromomethyl group for alkylation or elimination Bioconjugation, prodrug synthesis

Key Comparative Insights:

Steric and Electronic Effects: The tert-butyl group in this compound provides superior steric protection compared to Boc-protected analogs (e.g., tert-butyl 3-bromoazetidine-1-carboxylate). This reduces unintended side reactions in catalytic processes .

Reactivity Trends: Brominated azetidines (e.g., this compound) exhibit lower electrophilicity than 3-bromo-oxetane due to reduced ring strain (4-membered vs. 3-membered ring), making them less reactive in SN2 reactions but more stable for storage . Boc-protected derivatives (e.g., tert-butyl 3-bromoazetidine-1-carboxylate) show enhanced solubility in organic solvents compared to non-protected analogs, facilitating purification in multi-step syntheses .

Synthetic Utility: this compound’s methyl group can direct regioselectivity in cross-coupling reactions, a feature absent in simpler bromoazetidines .

Table 2: Stability and Handling Comparison

Compound Thermal Stability Sensitivity to Light Recommended Storage Conditions
This compound High (tert-butyl stabilizes) Moderate 2–8°C under inert gas
tert-Butyl 3-bromoazetidine-1-carboxylate Moderate (Boc deprotection at >150°C) Low Room temperature, desiccated
3-Bromo-oxetane Low (prone to ring-opening) High –20°C, amber vial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.